molecular formula C10H18F3NO3 B1443613 3-(Isopentyloxy)azetidinetrifluoroacetic acid salt CAS No. 1380571-74-3

3-(Isopentyloxy)azetidinetrifluoroacetic acid salt

Cat. No. B1443613
M. Wt: 257.25 g/mol
InChI Key: JUECDRGXQONTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Isopentyloxy)azetidinetrifluoroacetic acid salt (3-IPATFA) is a novel small molecule that has been studied for its potential applications in the field of organic synthesis. It is a trifluoroacetic acid salt of a small organic molecule, containing a nitrogen atom and a cyclopentyloxy group. 3-IPATFA has been studied extensively for its ability to catalyze a variety of organic reactions, including cycloaddition, Diels-Alder, and nucleophilic substitution reactions. It has also been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs and antibiotics.

Scientific Research Applications

3-(Isopentyloxy)azetidinetrifluoroacetic acid salt has been studied extensively for its potential applications in organic synthesis. It has been used as a catalyst for a variety of organic reactions, including cycloaddition, Diels-Alder, and nucleophilic substitution reactions. It has also been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs and antibiotics. In addition, 3-(Isopentyloxy)azetidinetrifluoroacetic acid salt has been used in the synthesis of polymers and other materials.

Mechanism Of Action

3-(Isopentyloxy)azetidinetrifluoroacetic acid salt is believed to act as a Lewis acid, which is a type of catalyst that helps to facilitate the reaction of other molecules. It is believed that the nitrogen atom in the molecule acts as an electron-withdrawing group, which helps to stabilize the transition state of the reaction. This helps to speed up the reaction and increase the yield of the desired product.

Biochemical And Physiological Effects

3-(Isopentyloxy)azetidinetrifluoroacetic acid salt has not been studied for its potential effects on biochemical and physiological processes. However, it is believed that the trifluoroacetate group in the molecule may have some effect on the binding of other molecules.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(Isopentyloxy)azetidinetrifluoroacetic acid salt in lab experiments include its high yield, low cost, and ease of synthesis. The main limitation is that it is not very soluble in water, which can make it difficult to use in certain types of reactions.

Future Directions

Future research on 3-(Isopentyloxy)azetidinetrifluoroacetic acid salt could focus on its potential applications in other areas, such as drug discovery and development. It could also be studied for its potential effects on biochemical and physiological processes. Additionally, further research could be done to optimize the synthesis of 3-(Isopentyloxy)azetidinetrifluoroacetic acid salt and to develop new methods for using it in lab experiments.

properties

IUPAC Name

3-(3-methylbutoxy)azetidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.C2HF3O2/c1-7(2)3-4-10-8-5-9-6-8;3-2(4,5)1(6)7/h7-9H,3-6H2,1-2H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUECDRGXQONTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1CNC1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Isopentyloxy)azetidinetrifluoroacetic acid salt

CAS RN

1380571-74-3
Record name Azetidine, 3-(3-methylbutoxy)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380571-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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